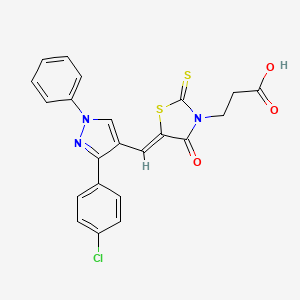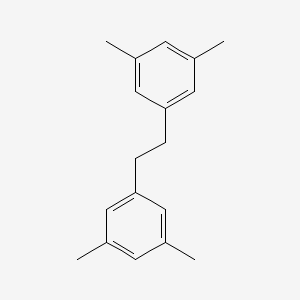![molecular formula C13H20O2 B11944630 1-Oxadispiro[4.0.4.4]tetradec-12-en-14-ol CAS No. 1053658-33-5](/img/structure/B11944630.png)
1-Oxadispiro[4.0.4.4]tetradec-12-en-14-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxadispiro[4.0.4.4]tetradec-12-en-14-ol is a unique organic compound characterized by its spirocyclic structure. This compound features a tetradecane backbone with an oxadispiro motif, which includes two spiro-connected tetrahydrofuran rings. The presence of an enol group at the 14th position adds to its chemical complexity and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxadispiro[4.0.4.4]tetradec-12-en-14-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a linear precursor, cyclization can be induced using reagents like strong acids or bases, followed by oxidation or reduction steps to introduce the enol group.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. when required, it is synthesized in small batches using high-purity reagents and stringent reaction conditions to ensure the desired structural integrity and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxadispiro[4.0.4.4]tetradec-12-en-14-ol undergoes various chemical reactions, including:
Oxidation: The enol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the enol group to an alcohol.
Substitution: The spirocyclic structure allows for nucleophilic or electrophilic substitution reactions at various positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents or organometallic reagents under controlled temperatures.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Oxadispiro[4.0.4.4]tetradec-12-en-14-ol findet Anwendung in verschiedenen wissenschaftlichen Bereichen:
Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und antimykotische Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere in der Arzneimittelentwicklung.
Industrie: Wird aufgrund seiner einzigartigen strukturellen Eigenschaften bei der Entwicklung neuer Materialien und Polymere eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound wird hauptsächlich durch seine strukturellen Merkmale bestimmt. Das spirozyklische Gerüst ermöglicht Wechselwirkungen mit verschiedenen molekularen Zielstrukturen, einschließlich Enzymen und Rezeptoren. Die Enolgruppe kann an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen und so die Reaktivität und die biologische Aktivität der Verbindung beeinflussen. Spezifische Pfade und Zielstrukturen können je nach Kontext der Anwendung variieren.
Ähnliche Verbindungen:
1-Oxadispiro[4.0.4.4]tetradec-12-en-14-on: Ähnliche Struktur, jedoch mit einer Ketongruppe anstelle einer Enolgruppe.
(14E)-1-Oxadispiro[4.0.4.4]tetradecan-14-on-Semicarbazon: Ein Derivat mit einer Semicarbazongruppe.
Einzigartigkeit: this compound zeichnet sich durch seine Enolgruppe aus, die eine einzigartige Reaktivität und potenzielle biologische Aktivität verleiht. Die spirozyklische Struktur trägt ebenfalls zu seinem besonderen chemischen Verhalten im Vergleich zu linearen oder monocyclischen Verbindungen bei.
Wirkmechanismus
The mechanism of action of 1-Oxadispiro[4.0.4.4]tetradec-12-en-14-ol is primarily dictated by its structural features. The spirocyclic framework allows for interactions with various molecular targets, including enzymes and receptors. The enol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets may vary depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
1-Oxadispiro[4.0.4.4]tetradec-12-en-14-one: Similar structure but with a ketone group instead of an enol group.
(14E)-1-Oxadispiro[4.0.4.4]tetradecan-14-one semicarbazone: A derivative with a semicarbazone group.
Uniqueness: 1-Oxadispiro[4.0.4.4]tetradec-12-en-14-ol stands out due to its enol group, which imparts unique reactivity and potential biological activity. The spirocyclic structure also contributes to its distinct chemical behavior compared to linear or monocyclic compounds.
Eigenschaften
CAS-Nummer |
1053658-33-5 |
|---|---|
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
7-oxadispiro[4.0.46.45]tetradec-12-en-11-ol |
InChI |
InChI=1S/C13H20O2/c14-11-5-3-8-12(6-1-2-7-12)13(11)9-4-10-15-13/h3,5,11,14H,1-2,4,6-10H2 |
InChI-Schlüssel |
YJIXCWYIXRYXMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CC=CC(C23CCCO3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N'-bis[(4-methylphenyl)sulfonyl]cystine](/img/structure/B11944564.png)








![Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl-](/img/structure/B11944616.png)

